molecular formula C18H21NO3 B5341854 3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid

3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B5341854
M. Wt: 299.4 g/mol
InChI Key: FRCLOZINLLEPFJ-UHFFFAOYSA-N
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Description

3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound that features both an indole and a bicyclic heptane structure. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . The unique combination of these two structures in a single molecule makes this compound particularly interesting for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the bicyclic heptane structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of catalysts to reduce reaction times and costs .

Chemical Reactions Analysis

Types of Reactions

3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The bicyclic heptane structure may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(2-methyl-2,3-dihydroindole-1-carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-10-8-11-4-2-3-5-14(11)19(10)17(20)15-12-6-7-13(9-12)16(15)18(21)22/h2-5,10,12-13,15-16H,6-9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCLOZINLLEPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3C4CCC(C4)C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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